A Technical Guide to the Folic Acid Biosynthesis Pathway in Microorganisms: From Core Metabolism to Antimicrobial Target
A Technical Guide to the Folic Acid Biosynthesis Pathway in Microorganisms: From Core Metabolism to Antimicrobial Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folic acid (Vitamin B9) and its derivatives, collectively known as folates, are indispensable cofactors for one-carbon transfer reactions essential for the synthesis of nucleotides, amino acids, and other critical cellular components.[1][2] While humans and other higher eukaryotes obtain folates from their diet, most microorganisms rely on a de novo biosynthesis pathway.[1][3][4] This fundamental metabolic difference establishes the folate pathway as a highly selective and validated target for antimicrobial chemotherapy. This guide provides an in-depth exploration of the canonical enzymatic steps, regulatory mechanisms, and its role as a cornerstone of antimicrobial drug development. Furthermore, it offers field-proven experimental protocols and workflows for pathway interrogation, providing a comprehensive resource for researchers in microbiology, biochemistry, and infectious disease.
Introduction: The Folate Divide—A Foundation for Selective Toxicity
Tetrahydrofolate (THF), the biologically active form of folic acid, is a vital coenzyme that shuttles one-carbon units for the biosynthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[1][5][6] Its continuous supply is paramount for cellular replication and survival. The critical divergence between microbial and mammalian cells lies in its acquisition. Microorganisms synthesize folate de novo from guanosine triphosphate (GTP), para-aminobenzoic acid (pABA), and glutamate through a series of enzymatic reactions not present in their hosts.[1][7][8][9] Humans, lacking this pathway, have a dedicated transport system to uptake dietary folates.[10][11] This metabolic dichotomy is the bedrock principle behind the selective toxicity of some of the most successful classes of antibiotics, making the microbial folate pathway a subject of intense and ongoing research.[3][12]
The Canonical Biosynthesis Pathway: An Enzymatic Cascade
The synthesis of dihydrofolate (DHF), the immediate precursor to THF, is a multi-step process that can be conceptually divided into three modules: pterin synthesis, condensation with pABA, and glutamation.
Pterin Synthesis Module
The pathway initiates with the conversion of a common purine nucleotide into a unique pterin ring structure.
-
GTP to Dihydroneopterin Triphosphate: The first committed step is catalyzed by GTP cyclohydrolase I (GTPCH, FolE) . This enzyme mediates a complex reaction involving the hydrolytic opening of the imidazole ring of GTP, followed by rearrangement and reclosure to form 7,8-dihydroneopterin triphosphate.[1][9][13][14]
-
Formation of 6-Hydroxymethyl-7,8-dihydropterin (HMDHP): The triphosphate group is typically removed, and the resulting dihydroneopterin is acted upon by dihydroneopterin aldolase (DHNA, FolB) . This enzyme cleaves off a two-carbon unit (glycoaldehyde) to produce HMDHP.[1]
-
Pyrophosphorylation of HMDHP: The pathway continues with the ATP-dependent phosphorylation of HMDHP by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK, FolK) , yielding 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[9]
Condensation and Glutamation Module
This stage involves the crucial joining of the pterin moiety with pABA.
-
Dihydropteroate Formation: Dihydropteroate synthase (DHPS, FolP) catalyzes the condensation of DHPPP with pABA to form 7,8-dihydropteroate (DHP).[1][9][11] This step is a linchpin of the pathway and the primary target of the sulfonamide class of antibiotics.[1][15][16]
-
Dihydrofolate Formation: Finally, dihydrofolate synthase (DHFS, FolC) adds a glutamate residue to DHP, producing dihydrofolate (DHF). In many organisms, subsequent glutamation steps occur after the final reduction to THF.
Final Activation: The Reduction to Tetrahydrofolate
-
DHF to THF: The final and essential activation step is the NADPH-dependent reduction of DHF to THF, catalyzed by dihydrofolate reductase (DHFR, FolA) .[1][6] As THF is the active one-carbon carrier, the inhibition of DHFR effectively halts DNA synthesis and cell proliferation.[5][6] This enzyme is the target of the inhibitor trimethoprim.[1][17]
// Nodes for substrates and products GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; DHNP [label="7,8-Dihydroneopterin\nTriphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; HMDHP [label="6-Hydroxymethyl-\n7,8-dihydropterin", fillcolor="#F1F3F4", fontcolor="#202124"]; DHPPP [label="DHPPP", fillcolor="#F1F3F4", fontcolor="#202124"]; pABA [label="p-Aminobenzoic Acid\n(pABA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHP [label="7,8-Dihydropteroate\n(DHP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHF [label="Dihydrofolate\n(DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; THF [label="Tetrahydrofolate\n(THF)", fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"];
// Nodes for enzymes FolE [label="GTP Cyclohydrolase I\n(FolE)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolB [label="Dihydroneopterin\nAldolase (FolB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolK [label="HPPK\n(FolK)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolP [label="Dihydropteroate\nSynthase (DHPS/FolP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FolC [label="Dihydrofolate\nSynthase (FolC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolA [label="Dihydrofolate\nReductase (DHFR/FolA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Inhibitor nodes Sulfa [label="Sulfonamides", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", penwidth=2, color="#EA4335"]; Trimeth [label="Trimethoprim", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", penwidth=2, color="#EA4335"];
// Pathway flow GTP -> FolE -> DHNP -> FolB -> HMDHP -> FolK -> DHPPP; {rank=same; FolK; pABA} DHPPP -> FolP; pABA -> FolP [dir=none]; FolP -> DHP -> FolC -> DHF -> FolA -> THF;
// Inhibition connections Sulfa -> FolP [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Trimeth -> FolA [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }
Figure 1: The microbial folic acid biosynthesis pathway. Key enzymes and drug targets are highlighted.
Regulation of the Folate Pathway
Microorganisms tightly regulate folate biosynthesis to meet metabolic demands without over-investing resources. This control is exerted through several mechanisms:
-
Feedback Inhibition: The final products of the pathway, particularly DHF and THF derivatives, can act as allosteric inhibitors of upstream enzymes. This provides a rapid mechanism to down-regulate synthesis when folate levels are sufficient.[7][8]
-
Transcriptional Regulation: The expression of the fol genes is often controlled at the transcriptional level. In some bacteria, this involves sophisticated mechanisms like riboswitches, where mRNA structures directly bind to folate pathway intermediates, modulating gene expression in response to metabolite concentrations.
-
Gene Organization: In many bacterial genomes, the genes encoding the folate pathway enzymes (folE, folB, folK, folP, folA, folC) are organized in operons, allowing for coordinated expression of the entire pathway.[18][19]
The Folate Pathway as a Pillar of Antimicrobial Chemotherapy
The absence of the de novo folate pathway in humans makes its microbial counterpart an ideal target for selective antimicrobial agents.
Mechanism of Action of Key Inhibitors
-
Sulfonamides (Target: DHPS): This class of drugs, including sulfamethoxazole, are structural analogs of pABA.[10][16] They act as competitive inhibitors of DHPS, binding to the active site and preventing the incorporation of pABA into dihydropteroate.[4][10][15][16] This effectively halts the pathway.
-
Trimethoprim (Target: DHFR): Trimethoprim is a potent and selective competitive inhibitor of bacterial DHFR.[5][16] While eukaryotes also have a DHFR enzyme, trimethoprim exhibits a several-thousand-fold higher affinity for the bacterial enzyme, ensuring selective toxicity.[5]
-
Synergistic Action: The combination of a sulfonamide (like sulfamethoxazole) with trimethoprim creates a sequential blockade of two distinct steps in the same essential pathway.[16][20][21] This synergistic interaction is often bactericidal and can be effective even when bacteria have low-level resistance to one of the individual agents.[16][22]
Mechanisms of Microbial Resistance
The widespread use of these drugs has led to the evolution of significant resistance. Key mechanisms include:
-
Target Modification: The most common mechanism is the acquisition of mutations in the chromosomal folP (for sulfonamides) or folA (for trimethoprim) genes that reduce the binding affinity of the drug without critically compromising the enzyme's catalytic function.[23]
-
Acquisition of Resistant Enzymes: Bacteria can acquire plasmid-encoded genes (sul for DHPS, dfr for DHFR) that produce drug-insensitive versions of the target enzymes.[23][24][25] These mobile genetic elements are a primary driver of the rapid spread of resistance.[23]
-
Target Overproduction: Increased expression of the target enzyme can titrate the drug, requiring higher concentrations for inhibition.
-
Metabolic Bypass: Some bacteria can develop or acquire alternative pathways to produce essential downstream metabolites, or they may increase their uptake of environmental folate, bypassing the need for de novo synthesis entirely.
Field-Proven Methodologies for Pathway Interrogation
Studying the folate pathway requires a combination of biochemical, genetic, and microbiological techniques.
Protocol: Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity
-
Principle: This assay quantifies DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[6]
-
Causality: The choice of 340 nm is specific because NADPH has a distinct absorbance peak at this wavelength, while NADP⁺ does not. This allows for direct, real-time measurement of enzyme kinetics.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl.
-
Substrate 1: 10 mM Dihydrofolate (DHF) stock in DMSO (protect from light).
-
Substrate 2: 10 mM NADPH stock in Assay Buffer.
-
Enzyme: Purified recombinant DHFR, diluted to a working concentration (e.g., 100 nM) in Assay Buffer.
-
-
Assay Setup (in a 96-well UV-transparent plate):
-
To each well, add 80 µL of Assay Buffer.
-
Add 5 µL of NADPH solution (final concentration ~500 µM).
-
Add 5 µL of DHF solution (final concentration ~500 µM). Self-validation: Run a control well without enzyme to ensure substrates are stable and there is no non-enzymatic reaction.
-
For inhibitor studies, add 1 µL of inhibitor compound at various concentrations. Add 1 µL of DMSO to control wells.
-
-
Initiation and Measurement:
-
Equilibrate the plate to the desired temperature (e.g., 25°C) in a spectrophotometer plate reader.
-
Initiate the reaction by adding 10 µL of the DHFR enzyme solution (final concentration ~10 nM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For inhibition studies, plot the reaction velocity against inhibitor concentration to determine the IC₅₀ value.
-
-
Table: Representative Kinetic Parameters
| Enzyme | Substrate | Kₘ (µM) | Inhibitor | IC₅₀ (nM) |
| E. coli DHPS | pABA | 2.5 ± 0.3 | Sulfamethoxazole | 1,200 ± 150 |
| E. coli DHFR | DHF | 1.2 ± 0.2 | Trimethoprim | 5.0 ± 0.8 |
| E. coli DHFR | NADPH | 3.5 ± 0.5 | Trimethoprim | 5.0 ± 0.8 |
Note: Values are representative and can vary based on assay conditions and specific enzyme ortholog.
Workflow: Genetic Validation of a Folate Pathway Gene (e.g., folP)
-
Principle: To confirm a gene's essentiality and role in the folate pathway, a knockout-complementation strategy is employed. Deleting the gene should lead to a growth defect (auxotrophy) that can be rescued either by supplementing the downstream product (folate) or by reintroducing a functional copy of the gene on a plasmid.
-
Trustworthiness: This workflow provides a self-validating system. The phenotypic reversal upon complementation directly links the gene to the observed phenotype, ruling out off-target effects of the initial knockout procedure.
// Nodes WT [label="Wild-Type (WT) Strain\n(e.g., E. coli)", fillcolor="#F1F3F4", fontcolor="#202124"]; KO_Construct [label="Generate Deletion Construct\n(e.g., using λ Red Recombineering)", fillcolor="#FFFFFF", fontcolor="#202124"]; KO_Mutant [label="Knockout Mutant (ΔfolP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Comp_Plasmid [label="Introduce Complementation Plasmid\n(pBAD::folP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Comp_Strain [label="Complemented Strain\n(ΔfolP + pBAD::folP)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Phenotype Nodes Pheno_WT [label="Phenotype:\nGrows on Minimal Media", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Pheno_KO [label="Phenotype:\nNO Growth on Minimal Media\nGrowth only with Folate Supplement", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Pheno_Comp [label="Phenotype:\nGrowth Restored on\nMinimal Media (+ Inducer)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow Edges WT -> KO_Construct [label="1. Homologous\nRecombination"]; KO_Construct -> KO_Mutant [label="2. Select for\nKnockout"]; KO_Mutant -> Comp_Plasmid [label="3. Transformation"]; Comp_Plasmid -> Comp_Strain;
// Phenotype Edges WT -> Pheno_WT [style=dashed, arrowhead=none]; KO_Mutant -> Pheno_KO [style=dashed, arrowhead=none]; Comp_Strain -> Pheno_Comp [style=dashed, arrowhead=none]; }
Figure 2: Workflow for the genetic validation of an essential folate pathway gene.
Future Perspectives
While the microbial folate pathway is a well-established drug target, research continues to evolve. Key areas of future investigation include:
-
Overcoming Resistance: Designing novel inhibitors that target different sites on DHPS and DHFR, such as allosteric sites, to circumvent existing resistance mutations.[26]
-
Targeting Other Pathway Enzymes: Exploring the other enzymes in the pathway (e.g., HPPK, GTPCH) as potential targets for new classes of antibiotics.[12][27]
-
Understanding Non-Canonical Pathways: Investigating variations and alternative folate synthesis or salvage pathways in diverse microbial species, which could reveal new vulnerabilities.
References
- Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Journal of Antimicrobial Chemotherapy, Oxford Academic.
-
Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. (2021). Molecules, 26(19), 5988. [Link]
-
The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. (2002). BioEssays, 24(7), 637-648. [Link]
-
Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (2023). Preventive Nutrition and Food Science, 28(4), 361-373. [Link]
-
Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate. (2002). Journal of Molecular Biology, 316(3), 723-731. [Link]
- What are DHPS inhibitors and how do they work?
-
Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole. (1982). Reviews of Infectious Diseases, 4(2), 261-269. [Link]
-
Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (1986). Journal of Antimicrobial Chemotherapy, 18 Suppl B, 1-5. [Link]
- Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy.
- Sulfonamides and trimethoprim. Slideshare.
-
Resistance to trimethoprim and sulfonamides. (2001). Journal of Chemotherapy, 13 Suppl 1, 10-18. [Link]
-
Mechanisms of Resistance to Trimethoprim, the Sulfonamides, and Trimethoprim-Sulfamethoxazole. (1982). Clinical Infectious Diseases, 4(2), 261-269. [Link]
- A STUDY ON DIHYDROFOLATE REDUCTASE AND ITS INHIBITORS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research, 4(7), 2534-2545.
- Sulfonamides and trimethoprim. Nurse Key.
-
Review of the Sulfonamides and Trimethoprim. (2000). Pediatrics in Review, 21(11). [Link]
-
Resistance to Trimethoprim-Sulfamethoxazole. (2001). Clinical Infectious Diseases, 32(11), 1608-1614. [Link]
-
DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2020). Current Drug Targets, 21(1), 54-82. [Link]
-
Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (2023). Preventive Nutrition and Food Science, 28(4), 361–373. [Link]
- Fol
-
The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. (2002). BioEssays, 24(7), 637-648. [Link]
-
Methods for Studying Bacterial Metabolism. (2023). ResearchGate. [Link]
-
Formation of folates by microorganisms: towards the biotechnological production of this vitamin. (2018). Applied Microbiology and Biotechnology, 102(15), 6405-6414. [Link]
- What are bacterial DHPS inhibitors and how do they work?
- Dihydroptero
-
Dihydropteroate synthase inhibitor. Wikipedia. [Link]
- dihydrofol
-
Summarized pathway of folic acid metabolism, including bacterial de novo synthesis, reduction and TS-mediated feedback loop. ResearchGate. [Link]
-
Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (2023). PubMed. [Link]
-
Resistance to trimethoprim and sulfonamides. Semantic Scholar. [Link]
- The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. CABI Digital Library.
-
The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. (2002). BioEssays, 24(7), 637-648. [Link]
-
Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. (2010). Biochemistry, 49(12), 2639–2650. [Link]
-
Active site topology and reaction mechanism of GTP cyclohydrolase I. (1994). Proceedings of the National Academy of Sciences of the United States of America, 91(22), 10630-10634. [Link]
-
Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (2013). Journal of the American Chemical Society, 135(19), 7091-7094. [Link]
-
The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. (2023). Food Technology and Biotechnology, 61(1), 101-112. [Link]
-
In Vivo Titration of Folate Pathway Enzymes. (2018). Applied and Environmental Microbiology, 84(16), e00780-18. [Link]
-
Hypothetical reaction mechanism of GTP cyclohydrolase I. ResearchGate. [Link]
-
GTP cyclohydrolase I. Wikipedia. [Link]
-
Exploring the folate pathway in Plasmodium falciparum. (2002). Trends in Parasitology, 18(12), 547-554. [Link]
-
Active site topology and reaction mechanism of GTP cyclohydrolase I. ResearchGate. [Link]
-
Microbiological applications for bacterial metabolism on a microplate reader. BMG Labtech. [Link]
-
Bacterial Metabolomics: Sample Preparation Methods. (2022). Metabolites, 12(4), 346. [Link]
-
Metabolic Engineering of Bacteria. (2011). Indian Journal of Microbiology, 51(4), 409-425. [Link]
-
Bacteria - Biosynthesis, Pathways, Metabolism. Britannica. [Link]
-
Enzymes in the folate pathway are required for PAS activation. ResearchGate. [Link]
-
Experimental and Metabolic Modeling Evidence for a Folate-Cleaving Side-Activity of Ketopantoate Hydroxymethyltransferase (PanB). (2016). PLoS ONE, 11(3), e0152626. [Link]
-
Toward a better understanding of folate metabolism in health and disease. (2007). Journal of Experimental Medicine, 204(8), 1759-1762. [Link]
Sources
- 1. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of folates by microorganisms: towards the biotechnological production of this vitamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria [pnfs.or.kr]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 10. Sulfonamides and trimethoprim | Nurse Key [nursekey.com]
- 11. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 12. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 15. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 16. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 17. ijpsr.com [ijpsr.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. ftb.com.hr [ftb.com.hr]
- 20. Sulfonamides and trimethoprim | PPTX [slideshare.net]
- 21. publications.aap.org [publications.aap.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Resistance to trimethoprim and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. research.manchester.ac.uk [research.manchester.ac.uk]
